![molecular formula C8H8ClN3 B598767 2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine CAS No. 1201597-29-6](/img/structure/B598767.png)
2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine” is a chemical compound with the empirical formula C7H5Cl2N3. Its molecular weight is 202.04 .
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyridazine derivatives has been widely studied in drug molecules . The synthesis process often involves the use of 1,2-dimethoxyethane and 1,3-dichloroacetone .Molecular Structure Analysis
The pyridazine ring in the structure of the compound is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .Chemical Reactions Analysis
The compound is part of the pyridazine heterocycle family, which is known for its unique applications in molecular recognition. The inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .Physical And Chemical Properties Analysis
The compound has a molecular weight of 202.04 and is typically in solid form . It is characterized by its unique physicochemical properties, including weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity .Applications De Recherche Scientifique
Synthesis and Antiviral Activities
2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine and its derivatives have been synthesized and evaluated for antiviral activities. Compounds in this category showed potential as inhibitors of human cytomegalovirus and varicella-zoster virus replication in vitro, suggesting their potential as antiviral agents (Galtier et al., 2003).
Pharmacological Activity
Research on derivatives of this compound includes evaluating their anti-inflammatory, analgesic, and ability to inhibit prostaglandin biosynthesis. These studies provide insights into the structure-activity relationships and potential mechanisms of action for these compounds (Abignente et al., 1992).
Interaction with Central Nervous System
Studies on substituted imidazo[1,2-b]pyridazines, including this compound, have explored their interaction with the central nervous system. These compounds have been tested for their ability to displace [3H]diazepam from rat brain plasma membranes, contributing to the understanding of their neurological activities (Barlin et al., 1992).
Synthesis Techniques
The compound's synthesis process has been explored, including 'water-mediated' hydroamination and silver-catalyzed aminooxygenation. These methods provide insights into efficient and potentially environmentally friendly synthesis routes for this chemical and related compounds (Mohan et al., 2013).
Antibacterial Activity
Research into the antibacterial properties of imidazo[1,2-b]pyridazine derivatives, including those related to this compound, has shown promising results. This research enhances our understanding of these compounds' potential applications in combating bacterial infections (Althagafi & Abdel‐Latif, 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
The compound 2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine has been identified to primarily target the Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells . It is well-established as a pro-inflammatory cytokine which plays a key part in chronic inflammation and is a major driver of tissue damage . It can also contribute to chronic autoimmune diseases including psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis .
Mode of Action
The compound acts as an inhibitor of IL-17A . IL-17A may act as a homodimer or a heterodimer to signal through the IL-17 receptor (IL-17R), which refers to the heterodimer formed by the IL-17RA and IL-17RC subunits . By inhibiting IL-17A, the compound can potentially reduce the pro-inflammatory responses and tissue damage caused by this cytokine .
Biochemical Pathways
The critical importance of the IL-23/IL-17 axis to the pathogenesis of psoriatic disease has resulted in many new biological treatments targeting these cytokines . The compound, by inhibiting IL-17A, can potentially affect this pathway and its downstream effects, thereby improving symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
Pharmacokinetics
It is noted that orally administered treatments for moderate to severe psoriasis are currently lacking . A small molecule IL-17A inhibitor like this compound may provide efficacy comparable to anti-IL-17A antibodies for psoriasis .
Result of Action
The inhibition of IL-17A by this compound can potentially lead to a reduction in the pro-inflammatory responses and tissue damage caused by this cytokine . This can result in improved skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
Action Environment
It is noted that anti-drug antibodies against anti-il-17a antibodies may arise in some patients and may reduce the efficacy of antibodies directed to il-17a over time .
Propriétés
IUPAC Name |
2-(chloromethyl)-6-methylimidazo[1,2-b]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-6-2-3-8-10-7(4-9)5-12(8)11-6/h2-3,5H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQQTWDXXVJNSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(N=C2C=C1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine](/img/structure/B598686.png)
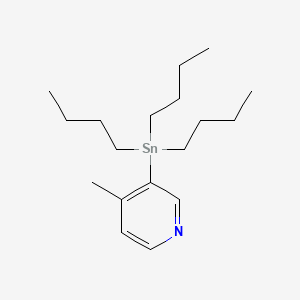
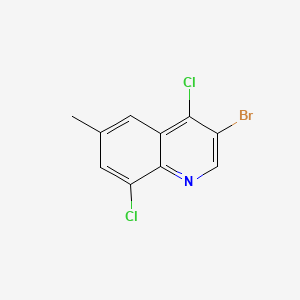




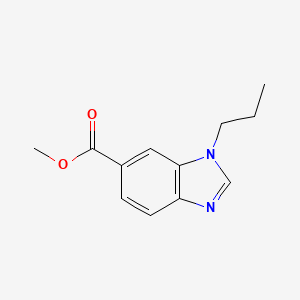
![methyl 3-(cyanomethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598700.png)
![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B598701.png)
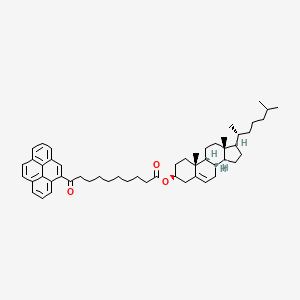
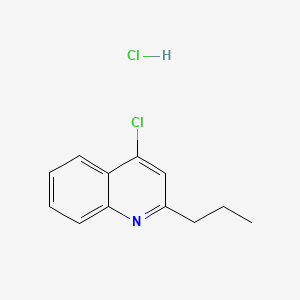

![2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine](/img/structure/B598706.png)
